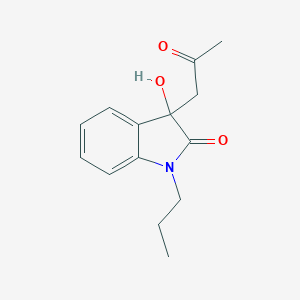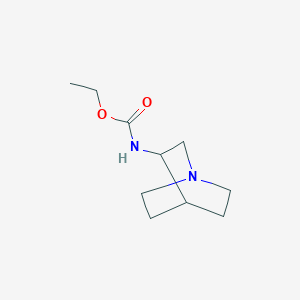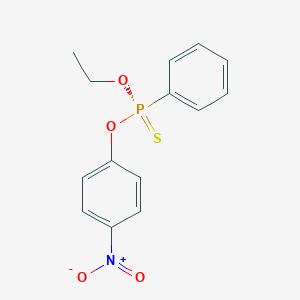
5,6-Dihydrodibenzo(a,g)quinolizinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydrodibenzo(a,g)quinolizinium is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a heterocyclic aromatic organic compound that has been synthesized using various methods. It has been found to have several biochemical and physiological effects and has been used in various lab experiments.
Wirkmechanismus
The mechanism of action of 5,6-Dihydrodibenzo(a,g)quinolizinium is not fully understood. However, it has been found to interact with DNA and RNA by intercalation, which is the insertion of the compound between the base pairs of the nucleic acids. This interaction can lead to the inhibition of DNA and RNA synthesis, which is believed to be the mechanism behind the anti-cancer properties of the compound.
Biochemische Und Physiologische Effekte
5,6-Dihydrodibenzo(a,g)quinolizinium has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. Additionally, it has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,6-Dihydrodibenzo(a,g)quinolizinium in lab experiments include its ability to detect nucleic acids and proteins, its potential anti-cancer properties, and its potential applications in photodynamic therapy. However, there are also limitations to using this compound in lab experiments. One limitation is that it can be toxic to cells at high concentrations, which can affect the accuracy of the results. Additionally, the synthesis of the compound can be challenging and time-consuming, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5,6-Dihydrodibenzo(a,g)quinolizinium. One direction is to further investigate its potential applications in photodynamic therapy. Another direction is to study its interactions with other biomolecules, such as lipids and carbohydrates. Additionally, the development of new synthesis methods and the optimization of existing methods can lead to increased yields and better purity of the compound. Further research can also lead to a better understanding of the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 5,6-Dihydrodibenzo(a,g)quinolizinium is a heterocyclic aromatic organic compound that has been extensively studied for its potential applications in scientific research. It has been synthesized using various methods and has been found to have several biochemical and physiological effects. Its potential applications include the detection of nucleic acids and proteins, anti-cancer properties, and potential applications in photodynamic therapy. However, there are also limitations to using this compound in lab experiments, including its toxicity at high concentrations and the challenging synthesis process. Further research can lead to a better understanding of the compound's mechanism of action and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 5,6-Dihydrodibenzo(a,g)quinolizinium can be achieved through various methods. One of the most common methods is the condensation reaction between 2-aminobiphenyl and 1,2-dihydrophenanthrene-4,5-dione. Another method involves the reaction of 2-aminobiphenyl with 1,2-dihydrophenanthrene-9,10-dione. The yield of the synthesis reaction can be increased by using a specific catalyst or by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydrodibenzo(a,g)quinolizinium has been extensively studied for its potential applications in scientific research. This compound has been used as a fluorescent probe for the detection of nucleic acids and proteins. It has also been used as a potential anti-cancer agent due to its ability to inhibit the proliferation of cancer cells. Additionally, it has been studied for its potential applications in the field of photodynamic therapy.
Eigenschaften
CAS-Nummer |
19716-69-9 |
|---|---|
Produktname |
5,6-Dihydrodibenzo(a,g)quinolizinium |
Molekularformel |
C17H14N+ |
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium |
InChI |
InChI=1S/C17H14N/c1-2-7-15-12-18-10-9-13-5-3-4-8-16(13)17(18)11-14(15)6-1/h1-8,11-12H,9-10H2/q+1 |
InChI-Schlüssel |
UICBHOXXGLYZJH-UHFFFAOYSA-N |
SMILES |
C1C[N+]2=CC3=CC=CC=C3C=C2C4=CC=CC=C41 |
Kanonische SMILES |
C1C[N+]2=CC3=CC=CC=C3C=C2C4=CC=CC=C41 |
Synonyme |
2,3,11-trimethoxy-5,6,13,13a-tetrahydro-8H-dibenzo(a,g)quinolizine protoberberine protoberberine hydroxide protoberberine iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)







![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)

![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)


